molecular formula C12H20N2O3 B6150215 2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid CAS No. 1777352-05-2

2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid

Cat. No.: B6150215
CAS No.: 1777352-05-2
M. Wt: 240.3
InChI Key:
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Description

2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid is a chemical compound that has garnered significant attention due to its potential biological and industrial applications. This compound features two cyclobutyl rings and an acetic acid moiety linked by a carbamoyl group. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid involves multiple steps, starting with the preparation of cyclobutyl derivatives. The key steps include:

    Formation of Cyclobutyl Derivatives: Cyclobutyl derivatives are synthesized through cyclization reactions involving suitable precursors.

    Carbamoylation: The cyclobutyl derivatives undergo carbamoylation using methyl isocyanate under controlled conditions to form the intermediate compound.

    Acetylation: The intermediate compound is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Proline: A cyclic amino acid with similar structural features.

    Pipecolic Acid: Another cyclic amino acid with comparable properties.

Uniqueness

2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid is unique due to its dual cyclobutyl rings and carbamoyl linkage, which confer distinct chemical and biological properties compared to other cyclic amino acids.

Properties

CAS No.

1777352-05-2

Molecular Formula

C12H20N2O3

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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